molecular formula C19H29NO2 B593667 Iromycin A CAS No. 213137-53-2

Iromycin A

Katalognummer: B593667
CAS-Nummer: 213137-53-2
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: HVAVEUHAOCVIPN-DTCTWCMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Iromycin A has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Iromycin A primarily targets Nitric Oxide Synthases (NOS) . NOS is a protein family that produces nitric oxide (NO), a crucial second messenger in various physiological processes. Notably, this compound selectively inhibits endothelial NOS rather than neuronal NOS .

Mode of Action

This compound interacts with its targets by acting as an inhibitor of NOS . By inhibiting endothelial NOS, it prevents the production of nitric oxide, thereby affecting the signaling pathways that rely on this second messenger .

Biochemical Pathways

The inhibition of NOS by this compound affects the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological functions, including neurotransmission, host defense, and the cardiovascular system. Overproduction of NO can lead to harmful pathological processes like septic/cytokine-induced circulatory shock and chronic inflammatory diseases .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The inhibition of NOS by this compound leads to a decrease in the production of nitric oxide . This can have significant molecular and cellular effects, particularly in signaling pathways that rely on nitric oxide as a second messenger .

Action Environment

The environment in which this compound acts can influence its efficacy and stability It’s worth noting that the effectiveness of any compound can be influenced by various factors, including pH, temperature, and the presence of other molecules.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Iromycin A erfolgt über einen konvergenten Ansatz, der die Bildung von Pyridonringen umfasst. Eine Methode beginnt mit der Ammonolyse von α-Pyronen oder der Reaktion von Enaminen von β-Ketoestern mit Malonsäurederivaten. Dieser Prozess umfasst mehrere Schritte, darunter die Bildung von Zwischenprodukten wie 4-Acetoxy-3,6-dimethyl-5-propylpyran-2-on und 6-Methylpyridon .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces sp.-Stämmen. Die Fermentationsbedingungen werden optimiert, um die Ausbeute an this compound zu maximieren, gefolgt von Extraktions- und Reinigungsprozessen zur Isolierung der Verbindung .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene Derivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die endotheliale Stickstoffoxidsynthase (eNOS) hemmt. Dieses Enzym katalysiert die Umwandlung von Arginin zu Citrullin und produziert dabei Stickstoffmonoxid als Nebenprodukt. Durch die Hemmung von eNOS reduziert this compound die Produktion von Stickstoffmonoxid und moduliert so verschiedene physiologische Prozesse, einschließlich Neurotransmission, Abwehr des Wirts und Herz-Kreislauf-Funktionen .

Analyse Chemischer Reaktionen

Types of Reactions

Iromycin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Iromycin A

This compound ist einzigartig aufgrund seiner selektiven Inhibition der endothelialen NOS, die es von anderen Pyridon-Metaboliten unterscheidet, die möglicherweise andere Enzyme angreifen oder andere biologische Aktivitäten zeigen. Diese Selektivität macht this compound zu einem wertvollen Werkzeug für die Untersuchung von Stickstoffmonoxid-bezogenen Signalwegen und für die Entwicklung gezielter Therapien .

Biologische Aktivität

Iromycin A is a bacterial pyridone metabolite that has garnered attention for its biological activity, particularly its inhibitory effects on nitric oxide synthase (NOS) and its potential therapeutic implications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound (CAS 213137-53-2) is characterized as a selective inhibitor of nitric oxide synthase, with a notable preference for endothelial NOS (NOS III) over neuronal NOS (NOS I) and inducible NOS (NOS II). This selectivity is significant because it allows for modulation of nitric oxide levels in specific tissues without broadly affecting other NOS isoforms, which can be crucial in therapeutic contexts where nitric oxide plays a dual role as both a signaling molecule and a potential mediator of pathological processes.

Table 1: Comparison of NOS Isoforms

IsoformSourceRole in PhysiologyEffect of this compound
NOS INeuronsNeurotransmission and neuroprotectionInhibited
NOS IIInduced in macrophagesInflammatory responseInhibited
NOS IIIEndothelial cellsVascular tone regulation and angiogenesisSelectively inhibited

Biological Activity and Therapeutic Implications

This compound's inhibition of NOS III has been linked to several biological activities that may have therapeutic implications:

  • Anti-inflammatory Effects : By inhibiting nitric oxide production in endothelial cells, this compound may reduce inflammation in various conditions, such as cardiovascular diseases and sepsis.
  • Vasodilation Regulation : As a modulator of endothelial function, it may influence vascular tone and blood pressure, presenting potential applications in hypertension treatment.
  • Neuroprotective Properties : The selective inhibition of neuronal NOS could provide neuroprotective benefits in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the effects of this compound in various biological contexts:

  • Cardiovascular Health : In a study examining the effects of this compound on vascular smooth muscle cells, researchers found that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) production, suggesting its potential role in mitigating oxidative stress associated with cardiovascular diseases .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of ischemic stroke. Results indicated that this compound administration significantly reduced infarct size and improved neurological scores compared to control groups, highlighting its potential as a therapeutic agent for stroke management .

Table 2: Summary of Case Studies on this compound

Study FocusFindingsImplications
Cardiovascular HealthReduced ROS production in vascular cellsPotential for use in treating hypertension
NeuroprotectionDecreased infarct size in ischemic stroke modelsTherapeutic candidate for stroke management

Eigenschaften

CAS-Nummer

213137-53-2

Molekularformel

C19H29NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one

InChI

InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+

InChI-Schlüssel

HVAVEUHAOCVIPN-DTCTWCMCSA-N

SMILES

CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C

Isomerische SMILES

CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C

Kanonische SMILES

CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C

Synonyme

NK 26588

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iromycin A
Reactant of Route 2
Iromycin A
Reactant of Route 3
Iromycin A
Reactant of Route 4
Iromycin A
Reactant of Route 5
Iromycin A
Reactant of Route 6
Iromycin A
Customer
Q & A

Q1: What is Iromycin A and where is it found?

A1: this compound is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []

Q2: How does this compound exert its biological activity?

A2: this compound acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, this compound displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []

Q3: How is this compound biosynthesized?

A3: Research suggests that this compound biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []

Q4: Has the structure of this compound been confirmed synthetically?

A4: Yes, the total synthesis of this compound has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield this compound. [, , ]

Q5: Does this compound have any other potential applications besides NOS inhibition?

A6: Research indicates that this compound might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that this compound might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of this compound in plant-microbe interactions, though further investigation is needed.

Q6: Are there any new analogs of this compound?

A7: Yes, research has identified new this compound analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring this compound analogs for various therapeutic applications.

Q7: What analytical techniques are used to study this compound?

A8: Several analytical techniques have been employed in this compound research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of this compound and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating this compound's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.